6-Iodo-4-trifluoromethyl-isatin
Overview
Description
6-Iodo-4-trifluoromethyl-isatin, also known as 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H3F3INO2 . It has a molecular weight of 341.03 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 6-Iodo-4-trifluoromethyl-isatin is1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)
. The compound has a complex structure with multiple functional groups, including an iodine atom, a trifluoromethyl group, and two carbonyl groups . Physical And Chemical Properties Analysis
6-Iodo-4-trifluoromethyl-isatin has a molecular weight of 341.02 g/mol . It has a topological polar surface area of 46.2 Ų . The compound has a complexity of 344 .Scientific Research Applications
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- Application : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties. They have been used in the development of therapies to combat viruses that have resulted in large outbreaks with serious health, economic, and social consequences, such as SARS-COV-2 .
- Methods : The antiviral activity of isatin derivatives is studied through structure-activity relationships (SARs) along with mechanistic and molecular modeling studies .
- Results : The use of isatin derivatives has provided tremendous opportunities in the area of drug discovery, especially in the development of potent and cost-effective antiviral therapies .
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- Application : Isatin and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis .
- Methods : Research has been done regarding the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin .
- Results : These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
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- Application : Isatin derivatives have been used in the development of therapies to combat fungal infections .
- Methods : The anti-fungal activity of isatin derivatives is studied through in vitro experiments .
- Results : Some isatin derivatives have shown promising results in inhibiting the growth of various fungi .
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- Application : Isatin derivatives have been used in the development of therapies to combat microbial infections .
- Methods : The anti-microbial activity of isatin derivatives is studied through in vitro experiments .
- Results : Some isatin derivatives have shown promising results in inhibiting the growth of various microbes .
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- Application : Isatin derivatives have been used in the development of therapies to combat diabetes .
- Methods : The anti-diabetic activity of isatin derivatives is studied through in vitro and in vivo experiments .
- Results : Some isatin derivatives have shown promising results in controlling blood glucose levels .
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- Application : Isatin derivatives have been used in the development of therapies to combat inflammation .
- Methods : The anti-inflammatory activity of isatin derivatives is studied through in vitro and in vivo experiments .
- Results : Some isatin derivatives have shown promising results in reducing inflammation .
Safety And Hazards
When handling 6-Iodo-4-trifluoromethyl-isatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZDFQVLDVEAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433946 | |
Record name | 6-Iodo-4-trifluoromethyl-isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-4-trifluoromethyl-isatin | |
CAS RN |
259667-71-5 | |
Record name | 6-Iodo-4-trifluoromethyl-isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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